Degradation-Based Mechanism Overcomes Affinity Limitations of Occupancy Inhibitors
PROTAC Mcl1 degrader-1 (C3) induces Mcl-1 degradation with a DC50 of 0.7 μM, as measured in cellular assays [1]. Despite having substantially lower binding affinity for Mcl-1 compared to the nanomolar inhibitor A-1210477 (Ki = 0.45 nM), C3 produced greater lethality in Mcl-1-dependent H23 non-small cell lung cancer cells [1]. This functional advantage stems from the catalytic nature of PROTAC-mediated degradation, which eliminates the target protein rather than merely occupying its binding site, thereby circumventing resistance mechanisms associated with target upregulation [2].
| Evidence Dimension | Cellular lethality in Mcl-1-dependent H23 cells |
|---|---|
| Target Compound Data | DC50 = 0.7 μM for Mcl-1 degradation; superior lethality |
| Comparator Or Baseline | A-1210477: Ki = 0.45 nM for Mcl-1 binding; lower lethality |
| Quantified Difference | C3 >10,000-fold weaker binding affinity yet greater cell killing efficacy |
| Conditions | H23 NSCLC cell line; viability assays; 24-48 h treatment |
Why This Matters
This demonstrates that degradation potency (DC50), not binding affinity (Ki/IC50), is the relevant metric for predicting functional apoptosis induction, making PROTAC Mcl1 degrader-1 a mechanistically distinct tool for Mcl-1 dependency studies.
- [1] Wang Z, He N, Guo Z, et al. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands. J Med Chem. 2019;62(17):8152-8163. View Source
- [2] Burslem GM, Crews CM. Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. 2020;181(1):102-114. View Source
